Cas no 213666-96-7 (2-amino-a,a-dimethyl-3-Pyridinemethanol)
2-amino-a,a-dimethyl-3-Pyridinemethanol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-a,a-dimethyl-3-Pyridinemethanol
- 213666-96-7
- SCHEMBL1817604
- HEHKDHZTHDUHDP-UHFFFAOYSA-N
- A1-11936
- 2-(2-aminopyridin-3-yl) propan-2-ol
- 2-(2-aminopyridin-3-yl)propan-2-ol
- AKOS013404868
-
- MDL: MFCD18802436
- Inchi: 1S/C8H12N2O/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3,(H2,9,10)
- InChI Key: HEHKDHZTHDUHDP-UHFFFAOYSA-N
- SMILES: OC(C)(C)C1=CC=CN=C1N
Computed Properties
- Exact Mass: 152.094963011Da
- Monoisotopic Mass: 152.094963011Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 59.1Ų
2-amino-a,a-dimethyl-3-Pyridinemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 186122-2.500g |
2-(2-Aminopyridin-3-yl)propan-2-ol, 95% |
213666-96-7 | 95% | 2.500g |
$1733.00 | 2023-09-07 |
2-amino-a,a-dimethyl-3-Pyridinemethanol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-amino-a,a-dimethyl-3-Pyridinemethanol
Professional Introduction to 2-amino-a,a-dimethyl-3-Pyridinemethanol (CAS No. 213666-96-7)
2-amino-a,a-dimethyl-3-Pyridinemethanol, a compound with the chemical identifier CAS No. 213666-96-7, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its 2-amino-a,a-dimethyl-3-Pyridinemethanol structure, has garnered attention due to its potential applications in drug development and biochemical research. The unique arrangement of nitrogen and methyl groups in its molecular framework suggests a high degree of reactivity, making it a valuable candidate for further investigation.
The< strong>pyridine core of 2-amino-a,a-dimethyl-3-Pyridinemethanol is a well-known scaffold in medicinal chemistry, frequently utilized in the design of bioactive molecules. Pyridine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of an amino group at the 2-position and methyl groups at the a-positions enhances the compound's versatility, allowing for various functional modifications that can tailor its biological activity.
Recent studies have highlighted the importance of< strong>2-amino-a,a-dimethyl-3-Pyridinemethanol in the development of novel therapeutic agents. Researchers have been exploring its potential as a precursor in synthesizing complex molecules with targeted biological effects. For instance, modifications to the< strong>pyridine ring have led to the discovery of compounds that exhibit potent inhibitory activity against specific enzymes implicated in diseases such as cancer and neurodegenerative disorders. The methoxy group at the 3-position further contributes to the compound's reactivity, enabling the formation of diverse derivatives through nucleophilic substitution reactions.
In addition to its role as a building block for drug synthesis, 2-amino-a,a-dimethyl-3-Pyridinemethanol has been investigated for its potential applications in biochemical pathways. The< strong>amino group can participate in hydrogen bonding interactions, which are crucial for enzyme-substrate recognition and catalytic activity. This property makes it particularly interesting for designing molecules that can modulate enzyme function or interact with biological targets. Furthermore, the< strong>methyl groups provide steric hindrance, influencing the compound's binding affinity and selectivity.
The synthesis of< strong>2-amino-a,a-dimethyl-3-Pyridinemethanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiomeric purity. These methods are essential for producing derivatives with specific stereochemical configurations, which can significantly impact their biological activity.
Evaluation of< strong>CAS No. 213666-96-7-related compounds often involves rigorous in vitro and in vivo testing to assess their pharmacokinetic and pharmacodynamic properties. Preclinical studies have demonstrated that derivatives of this compound exhibit promising results in models of inflammation and cancer. The ability to fine-tune the molecular structure allows researchers to optimize potency while minimizing off-target effects. This flexibility is critical for developing safe and effective therapeutic agents.
The growing interest in< strong>pyridine-based compounds has spurred innovation in synthetic methodologies and drug discovery strategies. Computational modeling techniques have been increasingly used to predict the binding interactions between these molecules and their biological targets. Such simulations help guide the design of novel derivatives with enhanced efficacy and reduced toxicity. Additionally, high-throughput screening methods have enabled rapid identification of lead compounds from large libraries of< strong>CAS No. 213666-96-7-related molecules.
In conclusion, 2-amino-a,a-dimethyl-3-Pyridinemethanol (CAS No. 213666-96-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the development of next-generation drugs.
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